molecular formula C33H35CaFN2O5 B586301 di(Atorvastatin-d5) CalciuM Salt CAS No. 222412-82-0

di(Atorvastatin-d5) CalciuM Salt

Cat. No.: B586301
CAS No.: 222412-82-0
M. Wt: 603.759
InChI Key: BWFCZHDTTAYGNN-ADFDHUHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di(Atorvastatin-d5) Calcium Salt involves the deuterium labeling of atorvastatin. The process typically includes the following steps:

Industrial Production Methods: The industrial production of atorvastatin calcium salt on a multi-kilogram scale involves several key improvements to ensure high yield and purity:

Chemical Reactions Analysis

Types of Reactions: Di(Atorvastatin-d5) Calcium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds.

Biological Activity

di(Atorvastatin-d5) Calcium Salt is a deuterated form of atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound is notable for its role in research as an internal standard for quantifying atorvastatin and its metabolites in biological samples. The biological activity of this compound encompasses its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C66H58D10CaF2N4O12
  • Molecular Weight : 1197.42 g/mol
  • CAS Number : 265989-47-7
  • Purity : >95% (HPLC)

Atorvastatin, the parent compound, functions as a competitive inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, atorvastatin effectively reduces the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream, thereby mitigating the risk of cardiovascular diseases .

Lipid Lowering Effects

Research has demonstrated that atorvastatin significantly lowers total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), non-HDL-C, and triglycerides (TG). In studies involving ApoE -/- mice fed a high-fat high-cholesterol diet, atorvastatin treatment resulted in:

  • Total Cholesterol Reduction : 30.9% (p < 0.0001)
  • HDL-C Reduction : 20.8% (p = 0.0014)
  • Non-HDL-C Reduction : 31.5% (p < 0.0001)
  • TG Reduction : 24.2% (p = 0.021) .

Neuroprotective Effects

Atorvastatin has been shown to have neuroprotective properties, particularly in models of ischemia. For instance, 2-hydroxy atorvastatin reduced cell death induced by oxygen-glucose deprivation in primary rat cortical neurons and enhanced the phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons .

Mitochondrial Activity

Studies indicate that atorvastatin may affect mitochondrial function. Chronic treatment with atorvastatin led to a reduction in mitochondrial biogenesis and ATP production in skeletal muscle without affecting muscular strength but causing time-dependent motor impairment . This suggests that while atorvastatin is effective at lowering lipid levels, it may also have implications for muscle metabolism.

Study on Skeletal Muscle Functionality

In a study investigating the impact of atorvastatin on skeletal muscle functionality:

  • Mice treated with atorvastatin showed significant reductions in mitochondrial respiration and ATP production.
  • No significant changes were observed in grip strength or locomotion, although there was evidence of altered sensory responses to mechanical stimuli .

Neuroprotective Mechanisms

Another study highlighted the neuroprotective effects of atorvastatin under ischemic conditions:

  • Atorvastatin reduced oxidative stress markers and cell death in neuronal cultures exposed to oxygen-glucose deprivation.
  • The compound increased CREB phosphorylation, indicating enhanced survival signaling pathways in neurons .

Q & A

Basic Research Questions

Q. What is the role of di(Atorvastatin-d5) Calcium Salt as an internal standard in mass spectrometry?

  • Methodological Answer : Deuterated analogs like this compound are used to correct for matrix effects and ionization variability in LC-MS/MS. The compound’s deuterium substitution minimizes isotopic interference with the parent analyte (atorvastatin), enabling precise quantification in biological matrices. Researchers should prepare calibration curves using spiked deuterated standards and validate recovery rates (≥95%) via spike-and-recovery experiments in plasma or liver microsomes .

Q. How is this compound synthesized, and what are critical reaction conditions?

  • Methodological Answer : Synthesis involves three key steps: (1) synthesis of atorvastatin via condensation of tert-butyl ester intermediates, (2) hydroxylation at the ortho position using cytochrome P450 (CYP3A4) analogs, and (3) deuteration via hydrogen-deuterium exchange under acidic conditions (D₂O, 60°C). Purity (>95%) is ensured via HPLC with UV detection (λ = 244 nm) and mass spectrometry .

Q. How do researchers validate the stability of this compound in long-term pharmacokinetic (PK) studies?

  • Methodological Answer : Stability is assessed under three conditions: (a) room temperature (25°C, 72 hr), (b) freeze-thaw cycles (-80°C to 25°C, 3 cycles), and (c) autosampler stability (4°C, 24 hr). Degradation is quantified via % deviation from initial concentration using validated LC-MS/MS methods. Acceptable stability thresholds are ≤15% degradation .

Advanced Research Questions

Q. What experimental strategies mitigate CYP3A4-mediated drug-drug interactions (DDIs) when using this compound in vivo?

  • Methodological Answer : CYP3A4 induction/inhibition can alter deuterated metabolite kinetics. Co-administration studies with CYP3A4 modulators (e.g., ketoconazole or rifampicin) are conducted in rodent models. Plasma concentrations are monitored via LC-MS/MS, and enzyme activity is quantified using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Dose adjustments are made if AUC ratios (test/control) exceed 1.25 .

Q. How can researchers address low solubility of this compound in formulation studies?

  • Methodological Answer : Solubility enhancement is achieved via:

  • Co-crystallization : Liquid-assisted grinding with dipicolinic acid (1:1 molar ratio) increases aqueous solubility by 3.5-fold (from 0.12 mg/mL to 0.42 mg/mL) .
  • Solid dispersion : Spray-drying with polyvinylpyrrolidone (PVP K30) at 1:3 (w/w) ratio improves dissolution rate (85% in 60 min vs. 45% for pure compound) .
  • pH adjustment : Solubility peaks at pH 6.8 (phosphate buffer), aligning with intestinal absorption windows .

Q. What analytical approaches resolve discrepancies in reported IC₅₀ values for HMG-CoA reductase inhibition?

  • Methodological Answer : Variability in IC₅₀ (4.8–7.3 nM) arises from assay conditions. Standardization involves:

  • Enzyme source : Use recombinant human HMG-CoA reductase (≥90% purity) to minimize batch variability.
  • Substrate concentration : Fixed [HMG-CoA] at 100 μM (Km = 40 μM) to ensure linear kinetics.
  • Data normalization : Express activity as % inhibition relative to vehicle control (0.1% DMSO). Confirm results with orthogonal assays (e.g., radiometric [¹⁴C]-mevalonate quantification) .

Q. Quality Control & Standardization

Q. How are reference standards for this compound validated against pharmacopeial guidelines?

  • Methodological Answer : Compliance with EP/USP requires:

  • Purity verification : ¹H-NMR (DMSO-d₆, δ 7.2–7.4 ppm for aromatic protons) and HPLC-UV (≥98% peak area).
  • Cross-contamination checks : Test for related substances (e.g., para-hydroxy analogs) via gradient elution (ACN:0.1% TFA, 40:60 to 80:20 over 30 min) .

Q. What are the critical parameters for scaling up synthesis while maintaining isotopic purity?

  • Methodological Answer : Deuterium incorporation (≥98%) is ensured via:

  • Reaction monitoring : FTIR tracking of C-D stretches (2100–2200 cm⁻¹).
  • Purification : Size-exclusion chromatography (Sephadex LH-20) to remove non-deuterated byproducts.
  • Batch consistency : QC via isotopic abundance measurement (HRMS, m/z 1199.42 ± 0.5 Da) .

Properties

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+2/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJKAHNDTTZSNX-ADFDHUHVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34CaFN2O5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.